molecular formula C26H29N7O3 B2493074 2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-79-8

2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2493074
CAS RN: 920415-79-8
M. Wt: 487.564
InChI Key: YSLZVFKWKCKIKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including the use of azido-ethanone derivatives, phenyl acetylene, and click cycloaddition reactions under copper catalysis (Said et al., 2020). Microwave-assisted synthesis offers a green, efficient alternative to conventional methods, highlighting the potential for eco-friendly manufacturing processes.

Molecular Structure Analysis

The molecular structure of similar compounds reveals a distorted chair conformation for piperazine rings and significant dihedral angles between substituent phenyl rings and the main molecular backbone. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been utilized for detailed structural characterization, affirming the complex geometry of these molecules (Al-Omary et al., 2014).

Chemical Reactions and Properties

Compounds within this family exhibit diverse reactivity, including the formation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with various reagents. This reactivity underscores the compound's versatility in synthetic organic chemistry and potential for creating a wide array of derivatives with distinct biological or chemical properties (El-Agrody et al., 2001).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, play a crucial role in determining the compound's applicability in different scientific domains. Techniques like TGA, DSC, and single crystal XRD analysis provide insights into these characteristics, facilitating the assessment of its stability under various conditions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different substrates and potential for forming diverse chemical bonds, are pivotal. The ability to undergo conjugate addition and to participate in complex cyclization reactions indicates a rich chemistry that could be harnessed for synthesizing novel materials or biologically active molecules (Gaul & Seebach, 2002).

Scientific Research Applications

Synthesis and Antimicrobial Activities Compounds with structural similarities, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer and Anti-Inflammatory Agents Further, compounds derived from similar synthetic pathways have been explored for their anticancer and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enantiomerically Pure Compounds The synthesis of enantiomerically pure compounds, such as Gaul and Seebach's work on lithiated oxazolidin-2-ones, provides a basis for creating chiral molecules with specific biological activities, relevant to pharmaceutical chemistry and drug design (Gaul & Seebach, 2002).

PET Tracer Development In the context of neurology and imaging, Zhou et al. (2014) developed a PET tracer, "2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" for mapping cerebral adenosine A2A receptors, demonstrating the potential of such compounds in diagnostic imaging and neuroscience research (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLZVFKWKCKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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